2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that belongs to the class of tetrahydrothiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with appropriate amines and oxidizing agents. One common method is the reaction of tetrahydrothiophene with 2-ethylbutylamine in the presence of a catalyst, followed by oxidation to form the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A simpler analog without the amino and dioxide groups.
Thiophene: An unsaturated analog with different chemical properties.
Sulfolane: A related compound with similar sulfone functionality.
Uniqueness
2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfone group within the tetrahydrothiophene ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H23NO2S |
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Molecular Weight |
233.37 g/mol |
IUPAC Name |
N-[(1,1-dioxothiolan-2-yl)methyl]-2-ethylbutan-1-amine |
InChI |
InChI=1S/C11H23NO2S/c1-3-10(4-2)8-12-9-11-6-5-7-15(11,13)14/h10-12H,3-9H2,1-2H3 |
InChI Key |
MQEBRXRBSGFJKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1CCCS1(=O)=O |
Origin of Product |
United States |
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